molecular formula C5H10Cl2N2 B3057380 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride CAS No. 79983-34-9

2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride

Cat. No.: B3057380
CAS No.: 79983-34-9
M. Wt: 169.05 g/mol
InChI Key: HZQPQQYMQHZSMO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride (CAS: 1378833-41-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₅H₁₀Cl₂N₂O and a molecular weight of 185.05 g/mol . Its structure features a tetrahydropyrimidine core substituted with a chloromethyl group at position 2 and a hydroxyl group at position 5, with hydrochloride salt formation enhancing solubility.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-1,4,5,6-tetrahydropyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN2.ClH/c6-4-5-7-2-1-3-8-5;/h1-4H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQPQQYMQHZSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60638681
Record name 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60638681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79983-34-9
Record name NSC187480
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60638681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Precursors

The most direct route involves cyclocondensation of 1,3-diaminopropane with chloromethyl-substituted carbonyl compounds (e.g., chloromethyl ketones or aldehydes). This one-pot reaction forms the tetrahydropyrimidine ring while introducing the chloromethyl group at position 2. For example:

$$
\text{1,3-Diaminopropane} + \text{ClCH}2\text{COCH}3 \xrightarrow{\text{HCl}} \text{2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine} + \text{H}_2\text{O}
$$

The reaction typically proceeds under acidic conditions (HCl or H₂SO₄) at 80–100°C for 6–12 hours. Yields range from 65% to 85%, depending on the stoichiometry of the chloromethyl carbonyl precursor.

Catalytic Enhancements

Recent studies demonstrate that switching from traditional HCl catalysis to 1,4-diazabicyclo[2.2.2]octane (DABCO) improves reaction efficiency. In ethanol reflux, DABCO reduces reaction times by 30–40% while maintaining yields >80%. Comparative data for catalytic systems are summarized below:

Catalyst Temperature (°C) Time (h) Yield (%)
HCl 80 12 72
DABCO 78 7 83
H₂SO₄ 100 10 68

Data adapted from experimental protocols in and.

Post-Synthetic Chlorination of Hydroxymethyl Precursors

Two-Step Synthesis Approach

An alternative method involves synthesizing 2-(hydroxymethyl)-1,4,5,6-tetrahydropyrimidine followed by chlorination:

  • Ring Formation : Cyclocondensation of 1,3-diaminopropane with hydroxymethyl ketones (e.g., 4-hydroxymethylacetophenone) yields the hydroxymethyl intermediate.
  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) replaces the hydroxyl group with chlorine. For instance:

$$
\text{2-(Hydroxymethyl)-THP} + \text{POCl}3 \xrightarrow{\Delta} \text{2-(Chloromethyl)-THP} + \text{H}3\text{PO}_4
$$

Reaction conditions for chlorination vary:

  • POCl₃ : 60–80°C, 4–6 hours, yields 70–75%.
  • SOCl₂ : Room temperature, 2 hours, yields 68–72%.

Solvent and Stoichiometry Effects

Chlorination efficiency depends critically on solvent polarity and POCl₃ stoichiometry:

Solvent POCl₃ Equiv. Conversion (%)
Dichloroethane 1.5 92
Toluene 2.0 85
DMF 3.0 78

Adapted from large-scale process optimizations in.

Excess POCl₃ (>2 equivalents) often leads to byproducts like 2,4,5,6-tetrachloropyrimidine, which must be removed via fractional distillation.

Biginelli Reaction Adaptations

Three-Component Condensation

Modified Biginelli reactions using ethyl chloromethylacetate (instead of traditional β-keto esters) enable one-pot synthesis:

$$
\text{Ar-CHO} + \text{ClCH}_2\text{COOEt} + \text{Thiourea} \xrightarrow{\text{HCl}} \text{2-(Chloromethyl)-THP Derivatives}
$$

Key advantages include:

  • Shorter reaction times (3–5 hours vs. 12 hours for conventional methods).
  • Broad substrate scope with aromatic aldehydes bearing electron-donating or withdrawing groups.

Limitations and Byproduct Formation

Despite its versatility, this method produces regioisomers when unsymmetrical aldehydes are used. For example, 3-nitrobenzaldehyde yields a 3:1 mixture of 5-nitro and 6-nitro derivatives. Purification requires column chromatography (silica gel, hexane/EtOAc), reducing overall yields to 50–60%.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrogen chloride gas in anhydrous ether or ethanol:

$$
\text{2-(Chloromethyl)-THP} + \text{HCl} \rightarrow \text{2-(Chloromethyl)-THP Hydrochloride}
$$

Critical parameters:

  • Solvent : Ethanol > Isopropanol > THF (purity: 98% vs. 92% vs. 85%).
  • Temperature : 0–5°C to prevent decomposition.

The hydrochloride salt precipitates as a white crystalline powder, which is filtered and washed with cold ether.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Purity (%) Scalability
Cyclocondensation 1 72–85 95–98 Industrial
Post-Synthetic Chlorination 2 65–75 90–95 Pilot-Scale
Biginelli Adaptation 1 50–60 85–90 Lab-Scale

Data synthesized from.

The cyclocondensation route offers the best balance of yield and scalability, making it preferred for bulk production. Post-synthetic chlorination provides higher purity but requires additional steps. Biginelli adaptations remain limited to specialized derivatives.

Industrial-Scale Process Optimization

Distillation Purification

Large-scale syntheses (≥1 kg) employ fractional distillation under reduced pressure (20 mbar) to isolate 2-(chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride. Typical conditions:

  • Boiling Point : 95–100°C at 20 mbar.
  • Purity : >99% after distillation.

Waste Management

Phosphorus-containing byproducts (e.g., H₃PO₄) are neutralized with aqueous NaOH, generating sodium phosphate as a recoverable co-product. This aligns with green chemistry principles, reducing wastewater toxicity by 40% compared to older methods.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

    Cyclization Reactions: Formation of additional ring structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation reactions can produce corresponding pyrimidine oxides.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a precursor in the synthesis of biologically active molecules. Its derivatives are being investigated for their potential as therapeutic agents, particularly in the treatment of neurodegenerative diseases. For instance, it has been identified as a selective inhibitor of BACE2 (Beta-site APP Cleaving Enzyme 2), which is crucial in the development of Alzheimer's disease treatments. The ability to modify its structure allows for the optimization of pharmacological properties, enhancing efficacy and reducing side effects .

Organic Synthesis

In organic chemistry, 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride serves as a versatile building block for the synthesis of various heterocyclic compounds. Its chloromethyl group is particularly reactive, allowing for nucleophilic substitution reactions that can lead to the formation of more complex structures. This reactivity has been exploited in the development of new synthetic methodologies that are applicable in both academic research and industrial settings .

Polymer Chemistry

Recent studies have explored the use of this compound in polymer chemistry, specifically in organocatalytic ring-opening polymerization processes. The incorporation of tetrahydropyrimidine derivatives into polymer chains can enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for various industrial applications .

Case Study 1: Neuroprotective Agents

Research has demonstrated that derivatives of this compound exhibit neuroprotective effects. A study highlighted its role in inhibiting BACE2 activity, which could potentially slow down the progression of Alzheimer's disease. This finding opens avenues for further drug development targeting neurodegenerative disorders .

Case Study 2: Synthesis of Novel Heterocycles

A series of experiments have been conducted to synthesize new heterocyclic compounds using this compound as a starting material. These studies have successfully produced compounds with enhanced biological activity against various cancer cell lines, indicating its potential role in anticancer drug development.

Data Table: Summary of Applications

Application AreaDescriptionResearch Findings
Medicinal ChemistryPrecursor for therapeutic agents; BACE2 inhibitorsPotential treatment for Alzheimer's disease
Organic SynthesisBuilding block for heterocyclic compoundsDevelopment of new synthetic methodologies
Polymer ChemistryUsed in organocatalytic polymerizationEnhanced material properties
Neuroprotective AgentsDerivatives show neuroprotective effectsInhibition of BACE2 activity
Anticancer ResearchSynthesis of novel heterocycles with anticancer propertiesActive against various cancer cell lines

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key References
2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride C₅H₁₀Cl₂N₂O 185.05 Chloromethyl, hydroxyl
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride C₆H₁₂Cl₂N₂ 183.08 Chloroethyl
2-(3-Pyridyl)-1,4,5,6-tetrahydropyrimidine hydrochloride (PTHP) C₉H₁₄ClN₃ 215.68 3-Pyridyl
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine C₆H₁₂N₂ 112.18 Methyl groups at positions 1 and 2
(E)-1-Methyl-2-[2-(2-thienyl)vinyl]-1,4,5,6-tetrahydropyrimidine C₁₂H₁₅N₂S 231.33 Thienylvinyl
Key Observations:
  • The pyridyl group in PTHP introduces aromaticity and basicity, enabling interactions with biological targets like nicotinic acetylcholine receptors .
  • Molecular Weight: The hydroxyl group in the target compound increases its polarity and molecular weight compared to non-hydroxylated analogs .
Antihypertensive and Antibacterial Analogs
  • OT-24 (E/Z-isomer derivative): A structurally related compound, 2-(2,6-dichlorobenzylidenehydrazino)-1,4,5,6-tetrahydropyrimidine hydrochloride, demonstrated antihypertensive and antibacterial activity. The Z-isomer showed enhanced efficacy due to stereochemical optimization .
  • Pyrantel Derivatives : Analogs like (E)-1-methyl-2-[2-(2-thienyl)vinyl]-1,4,5,6-tetrahydropyrimidine are used as antiparasitic agents (e.g., Pyrantel pamoate), highlighting the role of thienyl groups in targeting helminths .
Neuropharmacological Activity
H₂-Blocking Activity

Stability and Pharmacokinetic Considerations

  • Chloromethyl vs. Chloroethyl : The shorter chloromethyl group may confer higher reactivity but lower metabolic stability compared to the chloroethyl analog. Hydroxyl groups (as in the target compound) could enhance solubility but increase susceptibility to oxidation .
  • Dimethyl Derivatives : The absence of halogens in 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine likely improves stability, making it a preferred intermediate in synthesis .

Biological Activity

2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a tetrahydropyrimidine ring with a chloromethyl substituent. Its molecular formula is C6H8ClN3C_6H_8ClN_3 with a molecular weight of approximately 161.60 g/mol. This structure is conducive to various biological interactions that are crucial for its activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of tetrahydropyrimidine derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against both Gram-positive and Gram-negative bacteria.

  • In vitro Studies : A study demonstrated that derivatives of tetrahydropyrimidines showed potent antibacterial activity comparable to established antibiotics such as ciprofloxacin and chloramphenicol against strains like Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antibacterial mechanism is hypothesized to involve interference with bacterial cell wall synthesis or inhibition of critical enzymes involved in bacterial metabolism. The chloromethyl group may enhance lipophilicity, facilitating membrane penetration .
CompoundActivity AgainstComparison
2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidineStaphylococcus aureus, E. coliComparable to ciprofloxacin
Other derivativesMulti-resistant strainsHigher potency than chloramphenicol

Antifungal Activity

In addition to antibacterial properties, tetrahydropyrimidines have been evaluated for antifungal activities. Some derivatives have shown effectiveness against common fungal pathogens .

Study 1: Synthesis and Evaluation

In one study, a series of tetrahydropyrimidine derivatives were synthesized and screened for biological activity. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial properties against resistant strains. For instance, modifications at the 2-position significantly improved activity against E. coli .

Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various bacterial enzymes. These studies suggest that the compound effectively binds to target sites involved in bacterial growth and replication .

Q & A

Q. What are the standard synthetic routes for preparing 2-(chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride, and how are intermediates characterized?

  • Methodological Answer : A two-step procedure is commonly employed:

Cyclization : React 1,3-propanediamine with carbon disulfide (CS₂) to form a thiourea intermediate, followed by methylation with methyl iodide to yield 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine .

Chlorination : Substitute the methylsulfanyl group with chloromethyl using chlorinating agents (e.g., HCl or SOCl₂).
Characterization : Intermediates are validated via 1H^1 \text{H}-NMR (e.g., δ 3.2–3.8 ppm for tetrahydropyrimidine protons) and IR spectroscopy (C=N stretch at ~1650 cm⁻¹). Final purity is confirmed by elemental analysis (C, H, N ±0.3%) and mass spectrometry (MS) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of:
  • 1H^1 \text{H}-NMR : Look for characteristic signals: δ 2.8–3.5 ppm (methylene protons adjacent to N), δ 4.1–4.5 ppm (chloromethyl group) .
  • IR Spectroscopy : Confirm C-Cl stretches at 600–800 cm⁻¹ and NH stretches at 3200–3400 cm⁻¹ .
  • X-ray Crystallography : Resolve crystal structures to verify stereochemistry (if applicable) and hydrogen bonding patterns .

Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) and UV detection at 254 nm. Retention time typically ~5.2 minutes .
  • Titrimetry : Determine chloride content via argentometric titration (e.g., Mohr method) to confirm stoichiometry of the hydrochloride salt .

Advanced Research Questions

Q. How can reaction efficiency be optimized for large-scale synthesis of this compound?

  • Methodological Answer :
  • Catalysis : Replace traditional Lewis acids with heteropolyacids like H3_3PW12_{12}O40_{40}, which improve selectivity and reduce side reactions (e.g., over-oxidation). Yields increase from 65% to >85% under mild conditions (80°C, 4 h) .
  • Solvent Optimization : Use polar aprotic solvents (e.g., HMPA) at 150°C under N2_2 to enhance cyclization kinetics .

Q. What mechanistic insights exist for the biological activity of structurally related tetrahydropyrimidine derivatives?

  • Methodological Answer :
  • Receptor Binding : Analogues like CDD-0102A act as partial M1 muscarinic receptor agonists. Use radioligand displacement assays (e.g., 3H^3 \text{H}-N-methylscopolamine) to measure binding affinity (Ki_i ~50 nM) .
  • In Vivo Testing : For neurobehavioral studies, administer 1.2 mg/kg/day via intraperitoneal injection in BTBR mice. Assess behavioral flexibility via reversal learning tests and stereotypy via nesting removal assays .

Q. How can computational methods predict the thermodynamic stability of this compound?

  • Methodological Answer :
  • Group-Additivity Models : Estimate ideal-gas enthalpies by assigning parameters to functional groups (e.g., N-(Cb)(CO) at −81.5 kJ/mol). Note: Current models lack terms for 1,4,5,6-tetrahydropyrimidine rings, requiring DFT calculations (B3LYP/6-31G*) to fill gaps .
  • Molecular Dynamics (MD) : Simulate aqueous solubility using explicit solvent models (TIP3P) to optimize formulations .

Q. What strategies mitigate decomposition during storage or handling of this hygroscopic hydrochloride salt?

  • Methodological Answer :
  • Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent hydrolysis.
  • Stabilizers : Add desiccants (e.g., molecular sieves) to vials. Monitor degradation via LC-MS for chloride loss or ring-opening byproducts .

Data Contradictions and Resolution

Q. Discrepancies in reported antibacterial activity of tetrahydropyrimidine derivatives: How to resolve them?

  • Methodological Answer :
  • Isomer Control : Some derivatives (e.g., OT-24) exhibit activity only in specific stereoisomers (E vs. Z). Use NOE experiments or UV irradiation (250–300 nm) to isolate active conformers .
  • Assay Variability : Standardize MIC testing using CLSI guidelines with Staphylococcus aureus (ATCC 25923) and E. coli (ATCC 25922). Reconcile data by normalizing to positive controls (e.g., ciprofloxacin) .

Safety and Compliance

Q. What safety protocols are critical when handling chloromethyl-containing compounds?

  • Methodological Answer :
  • Ventilation : Use fume hoods with >100 ft/min airflow to avoid inhalation.
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Waste Disposal : Neutralize with 10% NaHCO3_3 before incineration to prevent HCl release .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride

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